molecular formula C25H23NO3S B2576240 N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide CAS No. 428464-85-1

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide

Cat. No.: B2576240
CAS No.: 428464-85-1
M. Wt: 417.52
InChI Key: IABQDDXAPZAJGH-UHFFFAOYSA-N
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Description

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring substituted with methoxy and sulfonamide groups, along with two benzyl groups attached to the nitrogen atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-methoxynaphthalene followed by the introduction of the dibenzylamine group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent amination steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.

Industry: The compound finds applications in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

  • N,N-dibenzyl-2-naphthalenesulfonamide
  • N,N-dibenzyl-6-hydroxynaphthalene-2-sulfonamide
  • N,N-dibenzyl-6-chloronaphthalene-2-sulfonamide

Uniqueness: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and facilitate specific interactions with biological targets.

Properties

IUPAC Name

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3S/c1-29-24-14-12-23-17-25(15-13-22(23)16-24)30(27,28)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-17H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQDDXAPZAJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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